![molecular formula C12H8ClF3N2O2 B3070872 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006455-35-1](/img/structure/B3070872.png)
4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
Overview
Description
“4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid” is a chemical compound with the molecular formula C8H4ClF3O2 . It is an off-white powder and is used in the synthesis of pyrrolo [2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line .
Physical And Chemical Properties Analysis
This compound has a melting point of 163-165°C, a boiling point of 290°C, and a density of 1.523 . It is slightly soluble in water at 25°C (0.039 g/L) .Scientific Research Applications
Analgesic Potential
4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid: and its derivatives have been investigated for their analgesic properties. In a study, a series of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized. These compounds displayed potent analgesic efficacy and varied durations of action. Notably, some of them exhibited pain-relieving effects even in the presence of naloxone, suggesting opioid-independent mechanisms .
Synthesis of Salicylanilide Derivatives
4-(Trifluoromethyl)benzoic acid: has been employed in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N’-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
Continuous Flow Nitration
The compound 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid has been studied for continuous flow aromatic nitration using mixed acid within droplet-based microreactors. Understanding the effects of key operating parameters in this process is crucial .
Trifluoromethylpyridines Synthesis
While not directly related to the benzoic acid, the synthesis of trifluoromethylpyridines involves a step where products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) . This reduction process contributes to overall production cost reduction .
Safety and Hazards
This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to have analgesic properties , suggesting potential targets could be pain receptors or associated pathways.
Mode of Action
Based on its structural similarity to other analgesic compounds , it may interact with its targets to modulate pain perception
Biochemical Pathways
Given its potential analgesic properties , it may influence pathways related to pain perception and response. The downstream effects of such interactions would likely involve the modulation of pain signals.
Pharmacokinetics
Its water solubility is reported to be slightly soluble at 25°c , which could impact its bioavailability
Result of Action
Based on its potential analgesic properties , it may result in the modulation of pain signals at the molecular and cellular level.
properties
IUPAC Name |
4-[[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c13-9-6-18(17-10(9)12(14,15)16)5-7-1-3-8(4-2-7)11(19)20/h1-4,6H,5H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNKTCZKXRYYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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